REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([S:12](Cl)(=[O:14])=[O:13])[CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.[CH:16]1([NH2:19])[CH2:18][CH2:17]1>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([S:12]([NH:19][CH:16]2[CH2:18][CH2:17]2)(=[O:14])=[O:13])[CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C1)C(F)(F)F)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0.09 μL
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting solution is stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with 0.1M HCl (5 ml), sat. aq. NaHCO3 (5 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C(C1)C(F)(F)F)S(=O)(=O)NC1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |